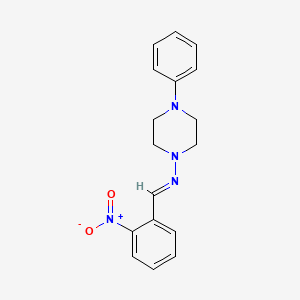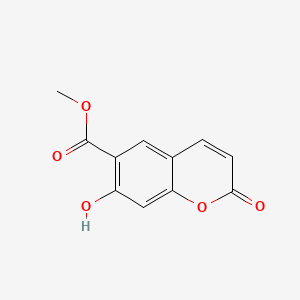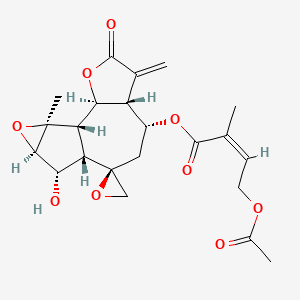
Graminiliatrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Graminiliatrin is a sesquiterpene lactone.
Aplicaciones Científicas De Investigación
Pathogenicity and Disease Resistance Research
The research on graminiliatrin involves studying its role in the pathogenicity of various fungi, particularly those affecting cereal crops. For example, Blanch (1980) explored the genetic control of pathogenicity in Gaeumannomyces graminis, a fungus that affects wheat, showing that pathogenicity is under multiple gene control, hinting at the complexity of fungal infections in crops (Blanch, 1980).
Host-Induced Gene Silencing
Another significant application is the investigation of host-induced gene silencing (HIGS) in fungi. Nowara et al. (2010) demonstrated that RNA interference constructs expressed in host cells can affect pathogen development in Blumeria graminis, a fungal pathogen of barley. This finding provides insights into engineering plant disease resistance (Nowara et al., 2010).
Comparative Genomics in Crop Research
Monaco et al. (2013) highlighted Gramene, a curated resource for comparative functional genomics in crops. This database includes genomes of various plant species and supports studies in genetics, plant breeding, and molecular biology, underscoring the value of genomics in understanding pathogens like graminiliatrin (Monaco et al., 2013).
Phytotoxicity and Antimicrobial Activity
Research by Kobayashi and Ui (1979) on Graminin A, a compound produced by Cephalosporium gramineum, highlights its phytotoxic and antimicrobial activities. This type of research is crucial for understanding how certain pathogens exert their effects on plants (Kobayashi & Ui, 1979).
Population Genetics of Fungal Pathogens
McDonald et al. (1995) combined molecular genetics with population genetics to study Mycosphaerella graminicola, another wheat pathogen. This research helps in understanding the spread and evolution of plant pathogens at a genetic level (McDonald et al., 1995).
Propiedades
Número CAS |
53142-34-0 |
|---|---|
Nombre del producto |
Graminiliatrin |
Fórmula molecular |
C22H26O9 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
[(1S,2S,6R,7R,9R,10S,11S,12R,14S)-11-hydroxy-14-methyl-5-methylidene-4-oxospiro[3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecane-9,2'-oxirane]-7-yl] (Z)-4-acetyloxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H26O9/c1-9(5-6-27-11(3)23)19(25)29-12-7-22(8-28-22)14-15(21(4)18(31-21)16(14)24)17-13(12)10(2)20(26)30-17/h5,12-18,24H,2,6-8H2,1,3-4H3/b9-5-/t12-,13-,14+,15+,16+,17+,18-,21+,22+/m1/s1 |
Clave InChI |
CENDVHAKXFHGQA-ZVKKVVLCSA-N |
SMILES isomérico |
C/C(=C/COC(=O)C)/C(=O)O[C@@H]1C[C@]2(CO2)[C@H]3[C@@H]([C@@H]4[C@@H]1C(=C)C(=O)O4)[C@]5([C@@H]([C@H]3O)O5)C |
SMILES |
CC(=CCOC(=O)C)C(=O)OC1CC2(CO2)C3C(C4C1C(=C)C(=O)O4)C5(C(C3O)O5)C |
SMILES canónico |
CC(=CCOC(=O)C)C(=O)OC1CC2(CO2)C3C(C4C1C(=C)C(=O)O4)C5(C(C3O)O5)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



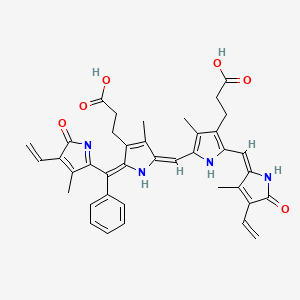
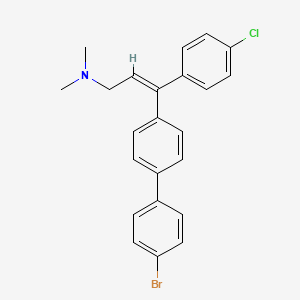
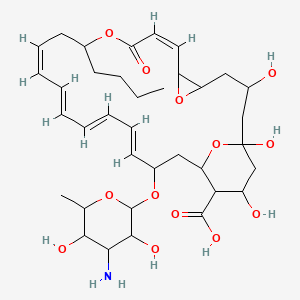
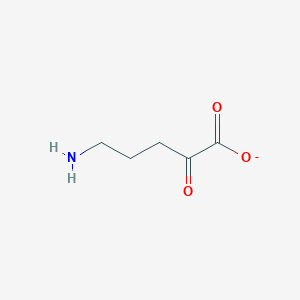
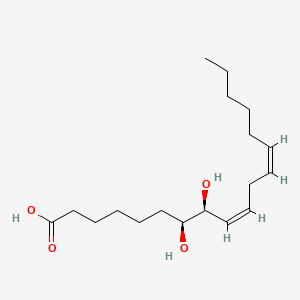
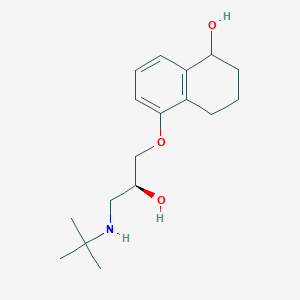

![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)
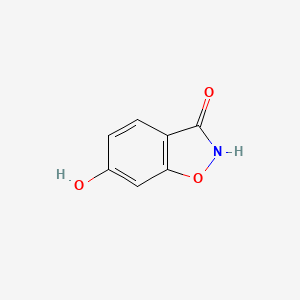
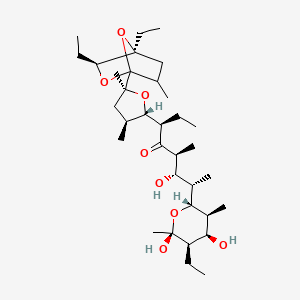

![2-[(2E)-3-phenylprop-2-enamido]acetate](/img/structure/B1230940.png)
